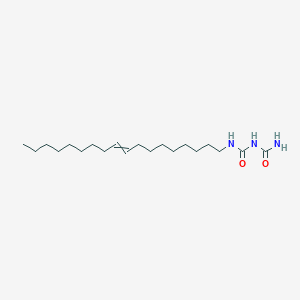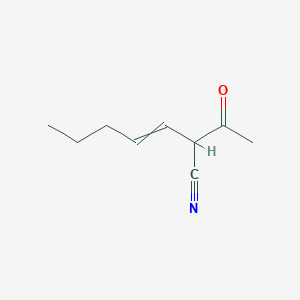![molecular formula C26H27N3O2 B12544197 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one CAS No. 143662-02-6](/img/structure/B12544197.png)
4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound with a unique structure that combines a heptan-3-yl group, an isoquinolin-1-yl group, and a naphthalen-1(2H)-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one typically involves multiple steps. One common approach is to start with the naphthalen-1(2H)-one core and introduce the heptan-3-yl group through an etherification reaction. This is followed by the introduction of the isoquinolin-1-yl group via a hydrazone formation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the isoquinolin-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1(2H)-one oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The isoquinolin-1-yl group can bind to enzymes or receptors, modulating their activity. The hydrazone moiety may also play a role in the compound’s biological effects by participating in redox reactions and forming reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Heptan-3-yl)oxy]-2-[2-(quinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one: Similar structure but with a quinolin-1-yl group instead of an isoquinolin-1-yl group.
4-[(Heptan-3-yl)oxy]-2-[2-(pyridin-1-yl)hydrazinylidene]naphthalen-1(2H)-one: Contains a pyridin-1-yl group.
Uniqueness
The uniqueness of 4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoquinolin-1-yl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
143662-02-6 |
|---|---|
Molekularformel |
C26H27N3O2 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
4-heptan-3-yloxy-2-(isoquinolin-1-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C26H27N3O2/c1-3-5-11-19(4-2)31-24-17-23(25(30)22-14-9-8-13-21(22)24)28-29-26-20-12-7-6-10-18(20)15-16-27-26/h6-10,12-17,19,30H,3-5,11H2,1-2H3 |
InChI-Schlüssel |
DYBCHGMBCHKXLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)OC1=CC(=C(C2=CC=CC=C21)O)N=NC3=NC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)
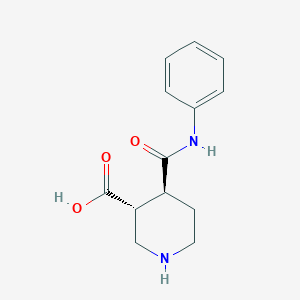

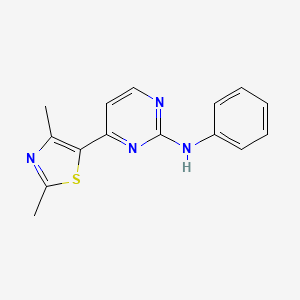

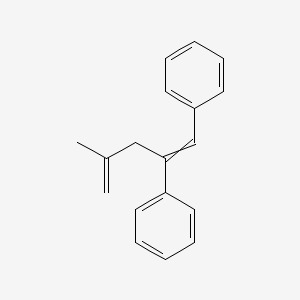
![Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12544150.png)
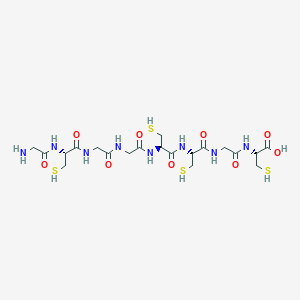
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)
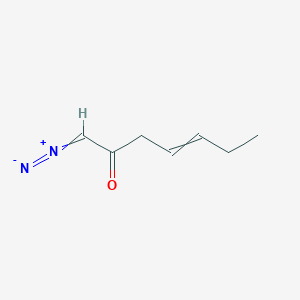
![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)

